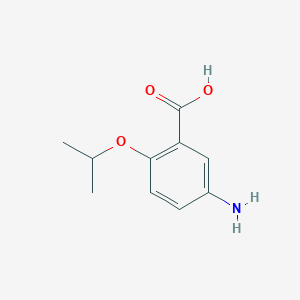

5-Amino-2-isopropoxybenzoic acid

概要

説明

5-Amino-2-isopropoxybenzoic acid is a chemical compound that belongs to the class of benzoic acids. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

科学的研究の応用

5-Amino-2-isopropoxybenzoic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

Target of Action

5-Amino-2-isopropoxybenzoic acid, also known as 5-aminosalicylic acid (5-ASA), primarily targets inflammatory diseases of the gastrointestinal tract . It is a synthetic drug from the family of nonsteroidal anti-inflammatory drugs (NSAIDs) . It has been used for various diseases due to its pharmacological effects .

Mode of Action

The compound interacts with its targets and results in several changes. For instance, 5-ASA affects the Wnt/β-catenin pathway in CRC cells by inhibiting phosphatase A2 and degrading β-catenin . It also reduces colorectal inflammation and cancer by interacting with and increasing PPAR-γ expression and activation . Furthermore, 5-ASA can inhibit COX-2 at the level of RNA and protein .

Biochemical Pathways

The affected pathways and their downstream effects are quite diverse. For instance, 5-ASA is a major component of the sulfasalazine (SSZ) drug, which is separated in the large intestine by bacteria containing the enzyme azoreductases . This process transports 5-ASA to the colon .

Pharmacokinetics

The pharmacokinetics of 5-ASA involves its absorption, distribution, metabolism, and excretion (ADME). The compound is poorly absorbed by the intestines and systemic circulation, thus most remains in the terminal ileum and colon or is passed in the stool . Absorbed 5-ASA is extensively metabolized to N-acetyl-5-ASA by N-acetyltransferase 1 (NAT1) .

Result of Action

The molecular and cellular effects of the compound’s action are significant. It has been shown to have anti-oxidant, anti-inflammatory, antibacterial, antifungal, anticancer, anti-amyloid, gastric protection (gastroprotective), and antidiverticulosis properties . It has been used experimentally for other diseases .

Action Environment

The action, efficacy, and stability of 5-ASA can be influenced by various environmental factors. For instance, the presence of bacteria containing the enzyme azoreductases in the large intestine is crucial for the separation of 5-ASA from the sulfasalazine (SSZ) drug . This process allows the transportation of 5-ASA to the colon, where it exerts its effects .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of 5-Amino-2-isopropoxybenzoic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-hydroxy-5-nitrobenzoic acid with isopropyl iodide in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments .

化学反応の分析

Types of Reactions

5-Amino-2-isopropoxybenzoic acid undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to form amino derivatives.

Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a catalyst.

Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Amino derivatives of this compound.

Substitution: Various substituted benzoic acids depending on the reagents used.

類似化合物との比較

Similar Compounds

2-Amino-5-isopropoxybenzoic acid: A derivative of benzoic acid with similar structural features.

5-Amino-2-hydroxybenzoic acid: Another benzoic acid derivative with an amino group in the same position.

Uniqueness

5-Amino-2-isopropoxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

特性

IUPAC Name |

5-amino-2-propan-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6H,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPQEYNZJWXJTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10581370 | |

| Record name | 5-Amino-2-[(propan-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10581370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920739-83-9 | |

| Record name | 5-Amino-2-[(propan-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10581370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

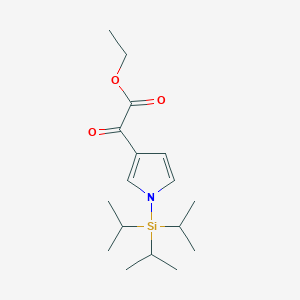

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B1317138.png)

![Bicyclo[2.2.2]octane-1,4-diyldimethanol](/img/structure/B1317151.png)